molecular formula C20H32ClNO2 B15188641 Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride CAS No. 126807-04-3

Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride

Cat. No.: B15188641
CAS No.: 126807-04-3
M. Wt: 353.9 g/mol
InChI Key: NQJJBEJOJUYEKJ-UHFFFAOYSA-N
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Description

Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

The synthesis of Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. The synthetic route often includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of a precursor molecule that contains both an amine and a phenol group.

    Substitution Reactions: Introduction of the pentyloxy and phenyl groups through substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy or phenyl groups can be replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and resins due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride can be compared with other benzoxazine derivatives. Similar compounds include:

    Octahydro-4-methyl-2H-quinolizine: Another benzoxazine derivative with different substituents.

    Octahydro-4-methyl-2-phenyl-2H-1,4-benzoxazin-2-ol: A closely related compound with a hydroxyl group instead of a pentyloxy group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

126807-04-3

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

IUPAC Name

4-methyl-2-pentoxy-2-phenyl-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C20H31NO2.ClH/c1-3-4-10-15-22-20(17-11-6-5-7-12-17)16-21(2)18-13-8-9-14-19(18)23-20;/h5-7,11-12,18-19H,3-4,8-10,13-16H2,1-2H3;1H

InChI Key

NQJJBEJOJUYEKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Cl

Origin of Product

United States

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